

4-Bromobutan-1-amine hydrobromide CAS number 24566-81-2

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Compound of Interest

Compound Name: *4-Bromobutan-1-amine hydrobromide*

Cat. No.: *B105293*

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An In-Depth Technical Guide to **4-Bromobutan-1-amine hydrobromide** (CAS No. 24566-81-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

4-Bromobutan-1-amine hydrobromide is a key reagent in modern organic synthesis, valued for its dual reactivity. As a hydrobromide salt, it offers enhanced stability and handling properties compared to the free amine. This compound features a primary amine, a potent nucleophile, and a terminal alkyl bromide, an electrophilic site, within the same four-carbon chain. This unique arrangement makes it an indispensable building block for constructing complex molecular architectures, particularly nitrogen-containing heterocycles and for introducing flexible aminobutyl linkers. Its role in the synthesis of pharmaceuticals and advanced chemical probes, including its application as a linker in Proteolysis Targeting Chimeras (PROTACs), underscores its significance in contemporary drug discovery.

Caption: Chemical structure of **4-Bromobutan-1-amine hydrobromide**.

Core Physicochemical & Safety Profile

The physical and chemical properties of a reagent are fundamental to its effective and safe use in experimental design. **4-Bromobutan-1-amine hydrobromide** is typically supplied as a

stable, crystalline solid, which simplifies weighing and handling.

Data Presentation: Key Properties

Property	Value	Source(s)
CAS Number	24566-81-2	
Molecular Formula	C ₄ H ₁₁ Br ₂ N	
Molecular Weight	232.95 g/mol	
Appearance	White to off-white or yellow-brown solid/crystalline powder	
Melting Point	151-154 °C	
Boiling Point	175.8 °C at 760 mmHg (of free base)	
Solubility	Soluble in water	
Purity	Typically ≥96%	

Safety & Handling

Proper handling is crucial due to the compound's hazardous nature. It is classified as harmful if swallowed or inhaled and causes skin and eye irritation.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
- Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Storage: Store at room temperature or under refrigeration, in a tightly closed container, protected from moisture, and under an inert atmosphere.

Analytical Characterization: Ensuring Quality and Identity

Verifying the structural integrity and purity of starting materials is a cornerstone of reproducible research. Spectroscopic methods provide a definitive fingerprint of the molecule.

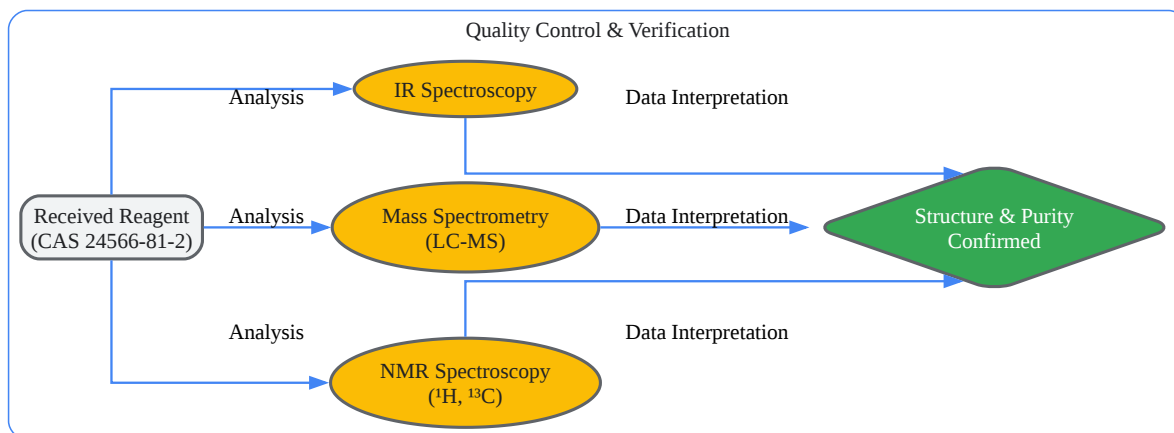
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure of **4-bromobutan-1-amine hydrobromide**.

- ^1H NMR:** The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. In a typical spectrum (often run in D_2O), one would expect to see distinct signals for the methylene (CH_2) groups along the butyl chain, with characteristic chemical shifts and splitting patterns that confirm their connectivity.
- ^{13}C NMR:** The carbon NMR spectrum reveals the number and type of carbon atoms. The spectrum for this compound will show four signals corresponding to the four unique carbon atoms in the butyl chain. The carbons attached to the electronegative bromine and nitrogen atoms will be shifted downfield.

Nucleus	Representative Chemical Shift (ppm)	Assignment
^1H NMR	~3.45 (triplet)	$-\text{CH}_2\text{Br}$
	~2.95 (triplet)	$-\text{CH}_2\text{NH}_3^+$
	~1.65 (multiplet)	$-\text{CH}_2\text{CH}_2-$
^{13}C NMR	~48.5	$-\text{CH}_2\text{NH}_3^+$
	~34.2	$-\text{CH}_2\text{Br}$
	~25.8	$-\text{CH}_2\text{CH}_2-$

Note: Exact chemical shifts can vary based on the solvent and instrument used.



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Caption: Standard analytical workflow for reagent verification.

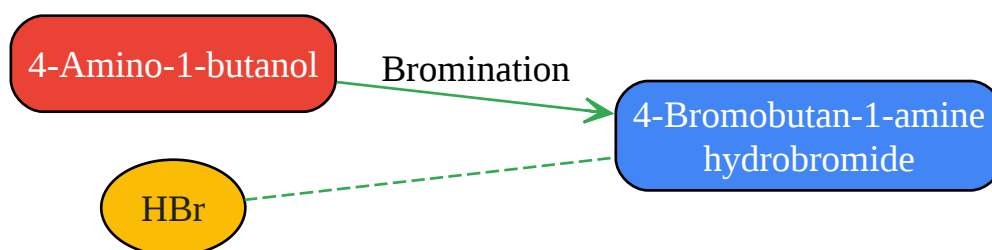
Synthetic Pathways and Chemical Reactivity

The utility of **4-bromobutan-1-amine hydrobromide** stems from its predictable reactivity, which can be directed towards either intermolecular or intramolecular pathways.

Common Synthesis Routes

The compound is typically synthesized from commercially available precursors. Two common pathways include:

- From 4-Amino-1-butanol: This involves the substitution of the hydroxyl group with a bromide, often using reagents like hydrobromic acid (HBr).
- From 4-Bromobutanol: This route involves the conversion of the terminal hydroxyl group into a primary amine, for example, through reaction with ammonia.



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Caption: A common synthetic route to the target compound.

Key Applications in Synthesis

The bifunctional nature of the molecule is its greatest asset, allowing for sequential or one-pot reactions to build complex structures.

- **Intermolecular N-Alkylation:** The primary amine can act as a nucleophile to react with various electrophiles. Conversely, and more commonly, the alkyl bromide end is used to alkylate other nucleophiles (such as other primary or secondary amines), thereby introducing a 4-aminobutyl chain. The hydrobromide salt form is particularly useful as it protects the amine group, allowing for selective deprotonation and controlled mono-alkylation, preventing common side reactions like over-alkylation.
- **Intramolecular Cyclization (Pyrrolidine Synthesis):** In the presence of a base, the free amine (deprotonated form) can act as an internal nucleophile, attacking the electrophilic carbon attached to the bromine. This intramolecular S_N2 reaction results in the formation of a stable five-membered pyrrolidine ring, a common scaffold in pharmaceuticals.
- **Azetidine Synthesis:** Azetidines, four-membered nitrogen heterocycles, are increasingly popular in medicinal chemistry for improving the physicochemical properties of drug candidates. While not a direct precursor, derivatives of 4-halobutan-1-amine are critical intermediates in multi-step syntheses of functionalized azetidines.
- **PROTAC Linker Synthesis:** In the field of targeted protein degradation, 4-bromobutan-1-amine serves as a fundamental aliphatic linker. It can be elaborated to connect a ligand for a target protein to a ligand for an

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